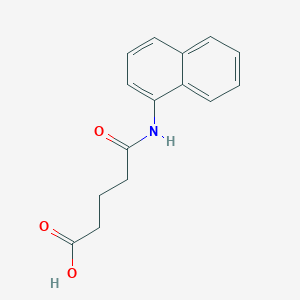

5-(1-Naphthylamino)-5-oxopentanoic acid

Descripción

5-(1-Naphthylamino)-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.29 g/mol . It features a naphthylamino group linked via a glutaric acid backbone, making it structurally distinct among 5-oxopentanoic acid derivatives. This compound is primarily studied for its role as a cholecystokinin B (CCKB)/gastrin receptor antagonist, demonstrating significantly enhanced activity compared to earlier analogs like spiroglumide (70–170× higher potency in receptor binding and cellular assays) . Its synthesis involves Friedel-Crafts acylation or coupling reactions, often utilizing glutaric anhydride and aromatic amines under anhydrous conditions .

Propiedades

IUPAC Name |

5-(naphthalen-1-ylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(9-4-10-15(18)19)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPRIMOKYYGGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354208 | |

| Record name | 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296275-32-6 | |

| Record name | 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthylamino)-5-oxopentanoic acid typically involves the reaction of 1-naphthylamine with a suitable pentanoic acid derivative. One common method is the condensation reaction between 1-naphthylamine and glutaric anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Naphthylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The naphthylamine group can be oxidized to form naphthoquinone derivatives.

Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives of the pentanoic acid backbone.

Substitution: Various substituted naphthylamine derivatives.

Aplicaciones Científicas De Investigación

Cholecystokinin Receptor Antagonism

One of the primary applications of 5-(1-Naphthylamino)-5-oxopentanoic acid is its role as a cholecystokinin (CCK) receptor antagonist. CCK is a peptide hormone that plays a crucial role in digestion and appetite regulation. The compound has demonstrated potent anti-CCK activity, inhibiting the binding of CCK to its receptors in both in vitro and in vivo studies. For instance, it has been shown to inhibit gallbladder contraction induced by CCK, suggesting its potential use in treating gastrointestinal disorders related to CCK dysregulation .

Treatment of Mental Disorders

Research indicates that derivatives of this compound may also have therapeutic effects on mental disorders associated with deficiencies in neuropeptides like CCK. These compounds could potentially be used to address conditions such as anxiety and depression by modulating neuropeptide levels .

Anti-Pancreatitis Activity

The compound has shown protective effects against experimental pancreatitis, particularly pancreatitis induced by sodium taurocholate. This suggests a possible application in treating or preventing pancreatitis through its anti-inflammatory properties .

Case Study: Inhibition of CCK Binding

A study evaluated the capacity of this compound to inhibit the binding of radioactively labeled CCK to gallbladder membranes. Results indicated that the compound effectively reduced binding at nanomolar concentrations, highlighting its potency as a receptor antagonist .

Case Study: Gastrin-Induced Calcium Mobilization

Another investigation focused on the compound's ability to inhibit gastrin-induced calcium mobilization in parietal cells from rabbits. The results showed that it exhibited significantly greater potency compared to existing antagonists, indicating its potential for developing new treatments for gastric acid-related disorders .

Table 1: Comparative Potency of this compound and Derivatives

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| This compound | 20 | Inhibition of CCK binding |

| Spiroglumide derivative | 140 | Reference antagonist for comparison |

| New spiroglumide analog (CR 2622) | 0.2 | Enhanced potency over spiroglumide |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity.

Mecanismo De Acción

The mechanism of action of 5-(1-Naphthylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylamine group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar 5-Oxopentanoic Acid Derivatives

The structural and functional diversity of 5-oxopentanoic acid derivatives arises from variations in the substituent at the 5-position. Below is a detailed comparison:

Aromatic/Substituted Aryl Derivatives

Key Insights :

- Naphthylamino vs. Phenylamino Groups: The 1-naphthylamino group enhances hydrophobicity and π-π stacking interactions, critical for high-affinity receptor binding . Fluorophenyl and thienyl analogs exhibit reduced steric bulk, favoring applications in catalysis or materials science .

- Biological Activity: The naphthylamino derivative’s potency (IC₅₀ ~10⁻⁸ M) surpasses phenyl-based analogs (e.g., fluorophenyl derivatives lack receptor specificity), highlighting the importance of aromatic bulk in medicinal chemistry .

Heterocyclic and Functionalized Derivatives

Key Insights :

- Click Chemistry Applications: Tetrazine-functionalized derivatives enable rapid hydrogel formation via norbornene-tetrazine cycloaddition, a property absent in the naphthylamino compound .

- Solubility: Amino and hydrochloride derivatives (e.g., 5-amino-4-oxopentanoic acid) exhibit higher aqueous solubility, advantageous for drug formulation .

Pharmacologically Active Derivatives

Key Insights :

- Benzimidazole vs. Naphthylamino: Both feature planar aromatic systems, but benzimidazole’s hydrogen-bonding capacity may alter target selectivity .

Data Tables

Table 1: Physical Properties of Selected Derivatives

Actividad Biológica

5-(1-Naphthylamino)-5-oxopentanoic acid is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthyl group attached to an amino acid backbone, which contributes to its unique biological activities. The molecular formula is C_{13}H_{13}N_{1}O_{3}, and it has a molecular weight of approximately 231.25 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways. For instance, it exhibits inhibitory effects on calpain, a cysteine protease involved in cellular processes such as apoptosis and inflammation.

- Receptor Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection .

- Antimicrobial Activity : Preliminary studies suggest that this compound may enhance the effectiveness of certain antibiotics by increasing membrane permeability in bacterial cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Calpain Inhibition Study :

- A study demonstrated that this compound effectively inhibits calpain activity, leading to reduced cell death in neuronal cultures exposed to stress. The inhibition was quantified using enzyme assays, showing a dose-dependent response.

-

Neuroprotective Effects :

- Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to protect neurons from oxidative stress-induced damage. The study utilized rat models to assess neuroprotection and indicated significant improvements in survival rates when treated with the compound.

-

Antimicrobial Effects :

- A study investigated the synergistic effects of this compound with various antibiotics against Escherichia coli. Results indicated that the compound significantly lowered the minimum inhibitory concentration (MIC) of antibiotics, suggesting its potential as an adjuvant therapy for bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.